molecular formula C5H13ClN2O2 B575663 L-Thr-nhme hcl CAS No. 176543-45-6

L-Thr-nhme hcl

Cat. No.: B575663
CAS No.: 176543-45-6
M. Wt: 168.621
InChI Key: GJEQTLUMWKOAEW-HJXLNUONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“L-Thr-nhme hcl” is a chemical compound with the molecular formula C5H13ClN2O2 and a molecular weight of 168.621 . It is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C5H13ClN2O2 . The IUPAC name for this compound is (2S,3R)-2-amino-3-hydroxy-N-methylbutanamide;hydrochloride.


Physical and Chemical Properties Analysis

“this compound” is a white powder . It has a molecular weight of 168.62 and a molecular formula of C5H12N2O2·HCl .

Scientific Research Applications

Metabolic Engineering for L-Threonine Production

L-Threonine, an essential amino acid, is mainly produced through microbial fermentation, leveraging strains of Escherichia coli and Corynebacterium glutamicum. Metabolic engineering offers a refined approach over random mutation for strain development, focusing on enhancing L-threonine biosynthesis, consumption, and export mechanisms. Studies highlight the construction of genetically defined strains demonstrating industrial-scale productivity, emphasizing the role of genetic and molecular understanding in optimizing L-threonine production pathways (Dong, Quinn, & Wang, 2011).

Two-Stage Carbon Distribution for Enhanced Production

Innovative metabolic modification strategies, such as two-stage carbon distribution and cofactor generation, have been proposed to tackle challenges in L-threonine fermentation production. These include balancing cell growth with production, minimizing byproduct accumulation, and optimizing cofactor availability. Such strategies have shown significant improvements in L-threonine yield and productivity, demonstrating potential for broader applications in producing oxaloacetate derivatives and highlighting the importance of dynamic metabolic engineering (Liu et al., 2018).

Dynamic Regulation of Biosynthesis Genes

Research on E. coli strains has shown that dynamic and balanced regulation of the thrABC operon genes significantly boosts L-threonine synthesis. By manipulating gene expression ratios and deleting specific genes to reduce metabolic overflow, researchers achieved remarkable increases in L-threonine production. This study underscores the potential of precise genetic regulation to enhance amino acid production efficiency in microbial strains (Hao et al., 2023).

Optimization of Fermentation Media

The optimization of fermentation media components, using statistical methods to enhance L-threonine production by Pediococcus pentosaceus TL-3 isolated from Malaysian food, highlights the potential of non-pathogenic lactic acid bacteria as safer alternatives for industrial amino acid production. This approach not only revealed key medium components affecting threonine production but also doubled the production yield, offering a promising direction for sustainable and safe amino acid synthesis (Lim et al., 2019).

Systems Metabolic Engineering

The application of systems metabolic engineering in Escherichia coli for L-threonine production has been a significant step forward. By removing feedback inhibition, optimizing metabolic fluxes, and manipulating gene expression levels, researchers have developed strains with high L-threonine yields. This approach exemplifies how integrating omics technologies and computational analyses can lead to the efficient production of desired bioproducts, marking a shift from traditional methods to more rational, system-wide metabolic engineering strategies (Lee et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, Hydrochloric acid, indicates that it can cause eye damage, even blindness, if splashed in the eyes . Ingestion of concentrated hydrochloric acid can cause severe injury to the mouth, throat, esophagus, and stomach . Always handle it with care to prevent harm or injury .

Properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-N-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-3(8)4(6)5(9)7-2;/h3-4,8H,6H2,1-2H3,(H,7,9);1H/t3-,4+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEQTLUMWKOAEW-HJXLNUONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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